Benzenamine, 4-(methylthio)-N-(5-((4-(methylthio)phenyl)amino)-2,4-pentadienylidene)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(methylthio)-N-(5-((4-(methylthio)phenyl)amino)-2,4-pentadienylidene)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of benzenamine and methylthio groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(methylthio)-N-(5-((4-(methylthio)phenyl)amino)-2,4-pentadienylidene)-, monohydrochloride involves multiple steps, including the formation of intermediate compounds. The reaction typically starts with the preparation of 4-(methylthio)benzenamine, which is then reacted with other reagents to form the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(methylthio)-N-(5-((4-(methylthio)phenyl)amino)-2,4-pentadienylidene)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(methylthio)-N-(5-((4-(methylthio)phenyl)amino)-2,4-pentadienylidene)-, monohydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(methylthio)-N-(5-((4-(methylthio)phenyl)amino)-2,4-pentadienylidene)-, monohydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methyl-: Similar in structure but lacks the methylthio groups.
Benzenamine, 4-methoxy-2-(methylthio)-: Contains a methoxy group in addition to the methylthio group.
Uniqueness
Benzenamine, 4-(methylthio)-N-(5-((4-(methylthio)phenyl)amino)-2,4-pentadienylidene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93836-79-4 |
---|---|
Molekularformel |
C19H21ClN2S2 |
Molekulargewicht |
377.0 g/mol |
IUPAC-Name |
4-methylsulfanyl-N-[(1E,3E)-5-(4-methylsulfanylphenyl)iminopenta-1,3-dienyl]aniline;hydrochloride |
InChI |
InChI=1S/C19H20N2S2.ClH/c1-22-18-10-6-16(7-11-18)20-14-4-3-5-15-21-17-8-12-19(23-2)13-9-17;/h3-15,20H,1-2H3;1H/b5-3+,14-4+,21-15?; |
InChI-Schlüssel |
IWADBZOFCWXGJQ-SNZQITTRSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)N/C=C/C=C/C=NC2=CC=C(C=C2)SC.Cl |
Kanonische SMILES |
CSC1=CC=C(C=C1)NC=CC=CC=NC2=CC=C(C=C2)SC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.